2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, hydroxyl groups, and a benzoxazole moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-(4-methyl-1,3-benzoxazol-2-yl)aniline under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-{(E)-[(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}PHENOL: Shares structural similarities but differs in the position and number of bromine atoms.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Properties
Molecular Formula |
C21H14Br2N2O3 |
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Molecular Weight |
502.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Br2N2O3/c1-11-3-2-4-18-19(11)25-21(28-18)15-9-14(5-6-17(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3 |
InChI Key |
ZNFAKUTVWCHSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O)O |
Origin of Product |
United States |
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